1-(Piperidine-4-carbonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(piperidine-4-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c13-11(16)9-3-7-15(8-4-9)12(17)10-1-5-14-6-2-10/h9-10,14H,1-8H2,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXPBAVOOBWSRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reaction of piperidine-4-carboxylic acid with piperidine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Piperidine-4-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
While the specific compound "1-(Piperidine-4-carbonyl)piperidine-4-carboxamide" is mentioned in the search results, detailed information focusing solely on its applications, comprehensive data tables, and well-documented case studies is limited. However, the search results provide information on related compounds and the general applications of piperidine derivatives, which can offer insights.
Here's what can be gathered from the search results:
Scientific Research Applications
Piperidine derivatives, including compounds similar to this compound, have a wide range of applications in scientific research .
Chemistry
Piperidine derivatives are used as building blocks in the synthesis of complex organic molecules.
Biology
These compounds are studied for their potential biological activities, including enzyme inhibition and receptor binding. Piperidine derivatives have demonstrated antimicrobial, antitumor, and neuropharmacological properties.
Medicine
Piperidine derivatives are investigated for potential therapeutic effects, such as anti-inflammatory and analgesic properties. They have shown potential in treating neurological disorders and Alzheimer's disease .
Industry
Piperidine derivatives are used in the production of pharmaceuticals and agrochemicals.
Specific Activities and Potential
- Antimicrobial Activity: Piperidine derivatives exhibit significant antimicrobial properties and have shown effectiveness against various bacterial strains. For example, one study showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Antitumor Activity: These compounds have been evaluated for their antitumor effects and can inhibit the proliferation of cancer cells, suggesting a mechanism that may involve apoptosis induction. Studies using breast cancer cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 25 µM), indicating effective cytotoxicity against cancer cells.
- Neuropharmacological Effects: Piperidine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.
Comparison with Similar Compounds
- Piperidine-4-carboxylic acid: A precursor in the synthesis of 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid.
- N-Acetylisonipecotic acid: Another acetylated piperidine derivative with similar properties.
- Piperidine-4-carboxamide CCR5 antagonists: Some piperidine-4-carboxamide derivatives have been developed as CCR5 antagonists with improved metabolic stability and inhibitory activity against HIV-1 envelope-mediated membrane fusion .
Mechanism of Action
The mechanism of action of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity :
- Electron-Withdrawing Groups (Cl, CF₃) : Compounds with chloro- or trifluoromethyl-substituted aryl groups (e.g., HCV inhibitors in ) exhibit enhanced potency due to improved target binding and metabolic stability.
- Bulkier Moieties : The furochromenyl group in ZINC02123811 contributes to high affinity for SARS-CoV-2 Mpro (Kd = 0.8 µM) but may reduce oral bioavailability .
- Sulfonyl and Indazole Groups : ML380’s indazole-sulfonyl moiety enables selective allosteric modulation of the M5 receptor .
Synthetic Routes :
- Microwave-Assisted Coupling : Used for 1-(3,5-dichloropyridin-4-yl)piperidine-4-carboxamide (220°C, 60 min) to achieve rapid cyclization .
- Isobutyl Chloroformate-Mediated Amidation : Employed in for carboxamide synthesis at 0°C under argon .
Bioavailability: Piperidine derivatives with polar groups (e.g., 4-fluorobenzyl in ) may exhibit improved GI absorption compared to highly lipophilic analogs.
Research Findings and Mechanistic Insights
- Antiviral Activity : ZINC02123811 stabilizes SARS-CoV-2 Mpro via hydrophobic interactions and hydrogen bonding with catalytic residues (Cys145, His41) .
- HCV Entry Inhibition : Oxazole-containing derivatives block viral entry by interfering with host-cell receptor interactions, with EC₅₀ values as low as 12 nM .
- Protease Inhibition : The dimeric structure of the target compound may mimic peptide substrates, enabling competitive inhibition of proteases like PLpro .
Biological Activity
Introduction
1-(Piperidine-4-carbonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by various studies and data tables.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate carbonyl compounds. Characterization is performed using techniques such as IR spectroscopy and NMR, confirming the structure through distinct spectral signatures.
Table 1: Characterization Techniques
| Technique | Purpose |
|---|---|
| IR Spectroscopy | Identifies functional groups |
| NMR | Confirms molecular structure |
| TLC | Monitors reaction progress |
Antiviral Properties
Research has shown that piperidine derivatives, including this compound, exhibit significant antiviral activity. Notably, studies have focused on their role as CCR5 antagonists, crucial for HIV treatment. For instance, compounds derived from piperidine-4-carboxamide demonstrated IC₅₀ values in the low nanomolar range against HIV-1, indicating potent inhibitory effects on viral replication .
Analgesic Effects
In vivo studies have reported that derivatives of piperidine-4-carboxamide possess analgesic properties. Specifically, synthesized compounds showed significant pain relief in animal models, with effects observable within 15 minutes post-administration and lasting up to three hours .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various Gram-positive and Gram-negative bacteria. Results indicate that certain derivatives exhibit comparable or superior antibacterial activity relative to the parent compound .
The biological activity of this compound is attributed to its interaction with specific molecular targets. For example, it binds to CCR5 receptors, inhibiting HIV entry into host cells. Additionally, its analgesic effects may be mediated through modulation of dopamine reuptake pathways .
Study 1: CCR5 Inhibition
A study evaluated the inhibitory potency of several piperidine derivatives against CCR5, revealing that compounds like 16g and 16i displayed IC₅₀ values comparable to established drugs like maraviroc. This establishes a promising avenue for further development in HIV therapy .
Study 2: Analgesic Evaluation
In a behavioral study using mice, synthesized derivatives demonstrated significant analgesic properties. The onset was rapid, with maximum effects noted at 90 minutes post-administration. This suggests potential for development as pain management therapies .
Q & A
Q. What are the established synthetic routes for 1-(piperidine-4-carbonyl)piperidine-4-carboxamide?
Methodological Answer: The compound is typically synthesized via a multi-step process involving:
- Coupling reactions : Piperidine-4-carboxylic acid derivatives are activated using carbodiimide reagents (e.g., EDC/HOBt) to form amide bonds. For example, sulfamoylbenzoyl intermediates are coupled with substituted piperidine rings under inert conditions .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or preparative HPLC (C18 columns, acetonitrile/water gradients) ensures ≥95% purity. Yields range from 70–85% depending on substituents .
Q. How is the structural integrity of this compound confirmed in synthesized batches?
Methodological Answer:
- Spectroscopic analysis :
- ¹H/¹³C NMR : Key signals include piperidine ring protons (δ 1.5–3.0 ppm) and carbonyl carbons (δ 165–175 ppm). Discrepancies in splitting patterns indicate stereochemical impurities .
- IR spectroscopy : Amide I bands (~1650 cm⁻¹) confirm carbonyl groups; absence of O–H stretches (~3300 cm⁻¹) rules out residual solvents .
- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 56.2%, N: 12.4% for C₁₃H₁₉N₃O) .
Q. What safety precautions are recommended when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation of fine powders .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
- Spill management : Neutralize with activated carbon and dispose via hazardous waste protocols (EPA/DOT guidelines) .
Advanced Research Questions
Q. How do structural modifications at the piperidine carbonyl group influence biological activity?
Methodological Answer:
Q. What in vitro models are suitable for evaluating the compound’s pharmacological effects?
Methodological Answer:
Q. How should conflicting data between computational predictions and experimental results be resolved?
Methodological Answer:
- Case example : If MD simulations predict high affinity for a substituent (e.g., 4-fluorophenyl) but experimental IC₅₀ values are suboptimal:
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
